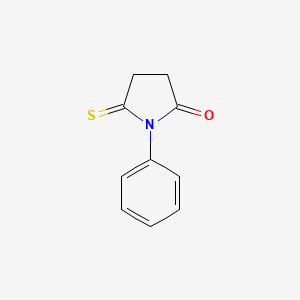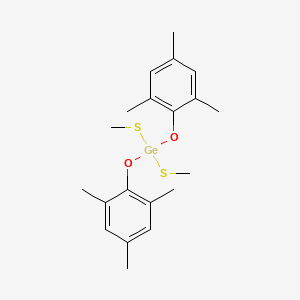
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is a chemical compound with the molecular formula C20H28GeO2S2 It is known for its unique structure, which includes a germanium atom bonded to two methylsulfanyl groups and two 2,4,6-trimethylphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenol and methylthiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Nucleophiles such as amines, thiols, and halides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of new derivatives with different functional groups.
Reduction: Reduced forms of the compound, potentially altering the germanium center or attached groups.
Applications De Recherche Scientifique
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)germane: Similar in that it contains a germanium center but differs in the attached groups.
Bis(phenylthio)germane: Contains phenylthio groups instead of methylsulfanyl groups.
Bis(2,4,6-trimethylphenoxy)silane: Similar structure but with silicon instead of germanium.
Uniqueness
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is unique due to its combination of methylsulfanyl and 2,4,6-trimethylphenoxy groups attached to a germanium center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
921201-58-3 |
|---|---|
Formule moléculaire |
C20H28GeO2S2 |
Poids moléculaire |
437.2 g/mol |
Nom IUPAC |
bis(methylsulfanyl)-bis(2,4,6-trimethylphenoxy)germane |
InChI |
InChI=1S/C20H28GeO2S2/c1-13-9-15(3)19(16(4)10-13)22-21(24-7,25-8)23-20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3 |
Clé InChI |
FYOGJMVXWARIDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)O[Ge](OC2=C(C=C(C=C2C)C)C)(SC)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



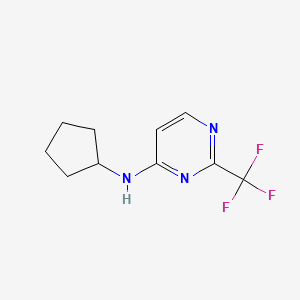
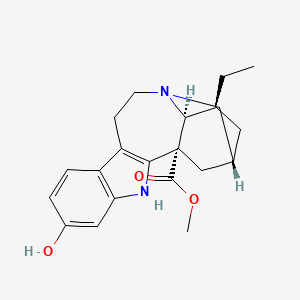
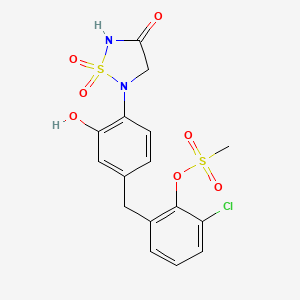
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)

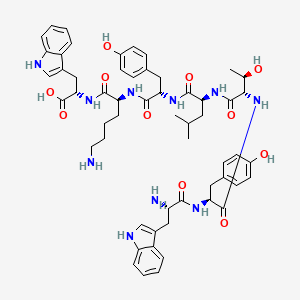

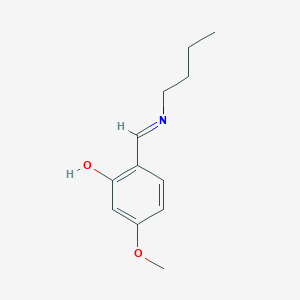
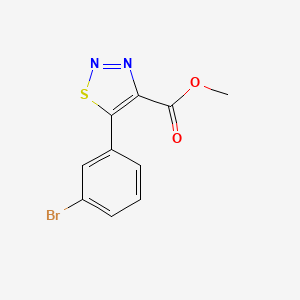
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
